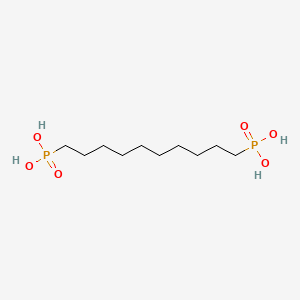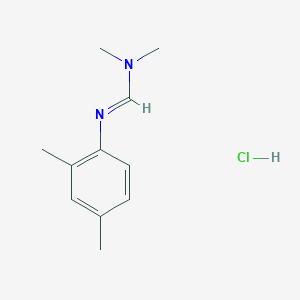
4-Chloro-6-(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(trifluoromethyl)pyridin-2-amine, also known as 4-C6TFP, is an organic compound belonging to the pyridine family. It is a versatile compound that has been used for a variety of applications, ranging from industrial to scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 4-C6TFP.
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Derivatives Formation
- The trifluoromethyl group in 2-chloro(trifluoromethyl)pyridines enhances their reactivity. 2-Chloro-3-trifluoromethylpyridine and 2-chloro-4-trifluoromethylpyridine undergo ammonolysis without hydrolysis of the trifluoromethyl function. These compounds can be transformed into 3-trifluoromethylpyridin-2(1 H )-thione and 4-trifluoromethylpyridin-2(1 H )-thione, with potential for further chemical modifications (Dunn, 1999).
Catalytic Applications
- The deprotonative functionalization of pyridine derivatives with aldehydes using an HMDS-Amide base demonstrates the potential of these compounds in catalysis under ambient conditions. This method is effective for pyridine substrates with electron-withdrawing substituents such as chloro and trifluoromethyl moieties (Shigeno et al., 2019).
Synthesis of Complex Structures
- The synthesis of N,N'-dialkyl-2,11-diaza3.3pyridinophanes from 2,6-bis(bromomethyl)pyridine and primary amines highlights the versatility of pyridine derivatives in constructing complex molecular structures. These compounds have potential applications in coordination chemistry and molecular engineering (Che et al., 1994).
Material Science and Photocatalysis
- The chloro(Me(2)SO)ruthenium(II) complexes with pyridine derivatives catalyze alkane oxidation under visible light irradiation. This application demonstrates the role of pyridine compounds in developing photocatalysts for material science applications (Yamaguchi et al., 2004).
Eigenschaften
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQHTGQCEBDIDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558389 |
Source


|
| Record name | 4-Chloro-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
117519-06-9 |
Source


|
| Record name | 4-Chloro-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

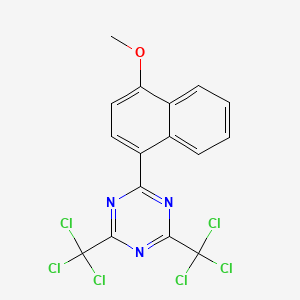



![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)
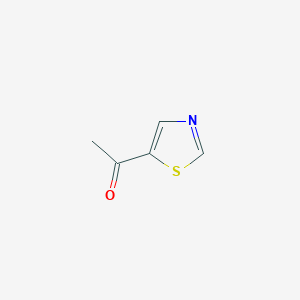
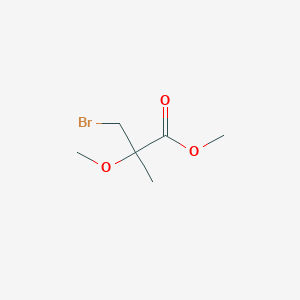

![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)


